molecular formula C32H16FeN8 B13154405 Phthalocyaninatoiron

Phthalocyaninatoiron

Cat. No.: B13154405
M. Wt: 568.4 g/mol
InChI Key: UHKHUAHIAZQAED-UHFFFAOYSA-N
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Description

Phthalocyaninatoiron is a coordination compound consisting of an iron ion centrally coordinated to a phthalocyanine ligand. The phthalocyanine ligand is a large, planar, aromatic macrocycle composed of four isoindole units linked by nitrogen atoms. This compound is known for its intense blue-green color and is used in various applications due to its stability and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phthalocyaninatoiron can be synthesized through several methods. One common approach involves the cyclotetramerization of phthalonitrile in the presence of an iron salt, such as iron(II) chloride, under high-temperature conditions. The reaction typically requires a solvent like n-pentanol and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .

Another method involves the electrosynthesis of phthalocyanine complexes, which provides a one-stage, room-temperature preparation. This method is advantageous due to its simplicity and the ability to control the reaction conditions precisely .

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclotetramerization reactions. The process is optimized for high yield and purity, using continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is purified through recrystallization and other separation techniques to ensure high quality .

Chemical Reactions Analysis

Types of Reactions

Phthalocyaninatoiron undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide

    Reducing Agents: Sodium borohydride

    Solvents: Dimethyl sulfoxide, acetone, benzene

    Bases: 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

Major Products Formed

Mechanism of Action

The mechanism of action of phthalocyaninatoiron involves its ability to coordinate with various substrates and facilitate electron transfer reactions. The iron center can undergo changes in oxidation state, allowing it to participate in redox reactions. The phthalocyanine ligand provides a stable framework that supports these reactions and enhances the compound’s electronic properties .

Comparison with Similar Compounds

Phthalocyaninatoiron is unique due to its stability, electronic properties, and versatility in various applications. Similar compounds include:

This compound stands out due to its specific electronic properties and stability, making it suitable for a broader range of applications compared to its counterparts .

Properties

Molecular Formula

C32H16FeN8

Molecular Weight

568.4 g/mol

IUPAC Name

iron;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene

InChI

InChI=1S/C32H16N8.Fe/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;

InChI Key

UHKHUAHIAZQAED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Fe]

Origin of Product

United States

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